Cas no 2549063-56-9 (4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine)

4-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a substituted pyrimidine via a piperazine spacer. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators. The presence of both piperazine and pyrrolidine moieties enhances solubility and bioavailability, while the imidazopyridine group may contribute to strong binding affinity. This compound is of interest in pharmaceutical research for its balanced physicochemical properties and synthetic versatility, making it a candidate for further optimization in drug discovery programs.
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine structure
2549063-56-9 structure
商品名:4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
CAS番号:2549063-56-9
MF:C21H27N7
メガワット:377.485983133316
CID:5313696
PubChem ID:154883164

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • F6619-4880
    • AKOS040709224
    • 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
    • 2549063-56-9
    • 2-[[4-[6-Methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]methyl]imidazo[1,2-a]pyridine
    • インチ: 1S/C21H27N7/c1-17-14-20(24-21(22-17)27-7-4-5-8-27)26-12-10-25(11-13-26)15-18-16-28-9-3-2-6-19(28)23-18/h2-3,6,9,14,16H,4-5,7-8,10-13,15H2,1H3
    • InChIKey: VBJCJUMXOTWEPW-UHFFFAOYSA-N
    • ほほえんだ: C12=NC(CN3CCN(C4C=C(C)N=C(N5CCCC5)N=4)CC3)=CN1C=CC=C2

計算された属性

  • せいみつぶんしりょう: 377.23279389g/mol
  • どういたいしつりょう: 377.23279389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 503
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 52.8Ų

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 10.52±0.50(Predicted)

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6619-4880-5mg
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
2549063-56-9
5mg
$103.5 2023-09-07
Life Chemicals
F6619-4880-10mg
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
2549063-56-9
10mg
$118.5 2023-09-07
Life Chemicals
F6619-4880-30mg
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
2549063-56-9
30mg
$178.5 2023-09-07
Life Chemicals
F6619-4880-2mg
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
2549063-56-9
2mg
$88.5 2023-09-07
Life Chemicals
F6619-4880-25mg
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
2549063-56-9
25mg
$163.5 2023-09-07
Life Chemicals
F6619-4880-1mg
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
2549063-56-9
1mg
$81.0 2023-09-07
Life Chemicals
F6619-4880-4mg
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
2549063-56-9
4mg
$99.0 2023-09-07
Life Chemicals
F6619-4880-15mg
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
2549063-56-9
15mg
$133.5 2023-09-07
Life Chemicals
F6619-4880-3mg
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
2549063-56-9
3mg
$94.5 2023-09-07
Life Chemicals
F6619-4880-10μmol
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
2549063-56-9
10μmol
$103.5 2023-09-07

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine 関連文献

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidineに関する追加情報

Introduction to 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS No. 2549063-56-9)

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2549063-56-9, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The intricate architecture of this molecule, featuring a pyrimidine core substituted with piperazine and imidazo[1,2-a]pyridine moieties, positions it as a valuable scaffold for the development of novel therapeutic agents.

The imidazo[1,2-a]pyridine moiety is a critical pharmacophore in this compound, contributing to its potential pharmacological effects. Imidazo[1,2-a]pyridines are known for their versatility in medicinal chemistry, often serving as key components in drugs targeting various diseases. The presence of this ring system in 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine suggests that it may interact with biological targets in ways that could lead to therapeutic benefits. Furthermore, the piperazine and pyrrolidin-1-yl substituents enhance the compound's solubility and bioavailability, making it an attractive candidate for further investigation.

Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that can modulate multiple biological pathways simultaneously. The structural features of 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine make it a prime candidate for such applications. Studies have shown that molecules containing imidazo[1,2-a]pyridine moieties can exhibit anti-inflammatory, antiviral, and anticancer properties. The combination of these functionalities with the piperazine and pyrrolidinyl groups in this compound may lead to synergistic effects that could improve treatment outcomes.

The synthesis of 4-[4-{(imidazo[1,2-a]pyridin)-2-ylmethyl}piperazin]-6-methyl-pyrimidin involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the imidazo[1,2-a]pyridine core through condensation reactions involving appropriate precursors. Subsequent functionalization introduces the piperazine and pyrrolidinyl groups, which are critical for achieving the desired biological activity. The final step involves methylating the pyrimidine ring at the 6-position to complete the structure.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been exploring its interactions with various biological targets to understand its mechanism of action. Preliminary studies suggest that 4-[4-{(imidazo[1,2-a]pyridin)-2-ylmethyl}piperazin]-6-methyl-pyrimidin may inhibit enzymes involved in inflammation and cell proliferation. These findings are particularly exciting given the increasing recognition of inflammation as a key driver in many diseases.

The pharmaceutical industry has been actively seeking novel compounds that can address unmet medical needs. 4-[4-{(imidazo[1,2-a]pyridin)-2-ylmethyl}piperazin]-6-methyl-pyrimidin, with its unique structural features and promising biological activities, fits well into this landscape. Its development could lead to new treatments for conditions such as cancer, autoimmune disorders, and infectious diseases. As research progresses, it is expected that more insights into its pharmacological properties will emerge.

The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods have enabled researchers to predict the binding affinity and potential interactions of compounds like 4-[4-{(imidazo[1,2-a]pyridin)-2-ylmethyl}piperazin]-6-methyl-pyrimidin with biological targets before they are synthesized and tested experimentally. These predictions help guide synthetic efforts and reduce the time and resources required for drug development. Additionally, computational studies can provide valuable insights into the molecular mechanisms underlying the compound's biological effects.

In conclusion,4-[4-{(imidazo[1,2-a]pyridin)-2-ylmethyl}piperazin]-6-methyl-pyrimidin (CAS No. 2549063–56–9) is a fascinating compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it an attractive scaffold for developing novel therapeutic agents. As our understanding of its biological activities grows,this molecule is likely to play an important role in addressing some of the most challenging medical conditions facing humanity today.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue